

# discovery and development of ZL0580

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## Compound of Interest

Compound Name: ZL0580

Cat. No.: B10824593

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An In-depth Technical Guide to the Discovery and Development of **ZL0580**

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

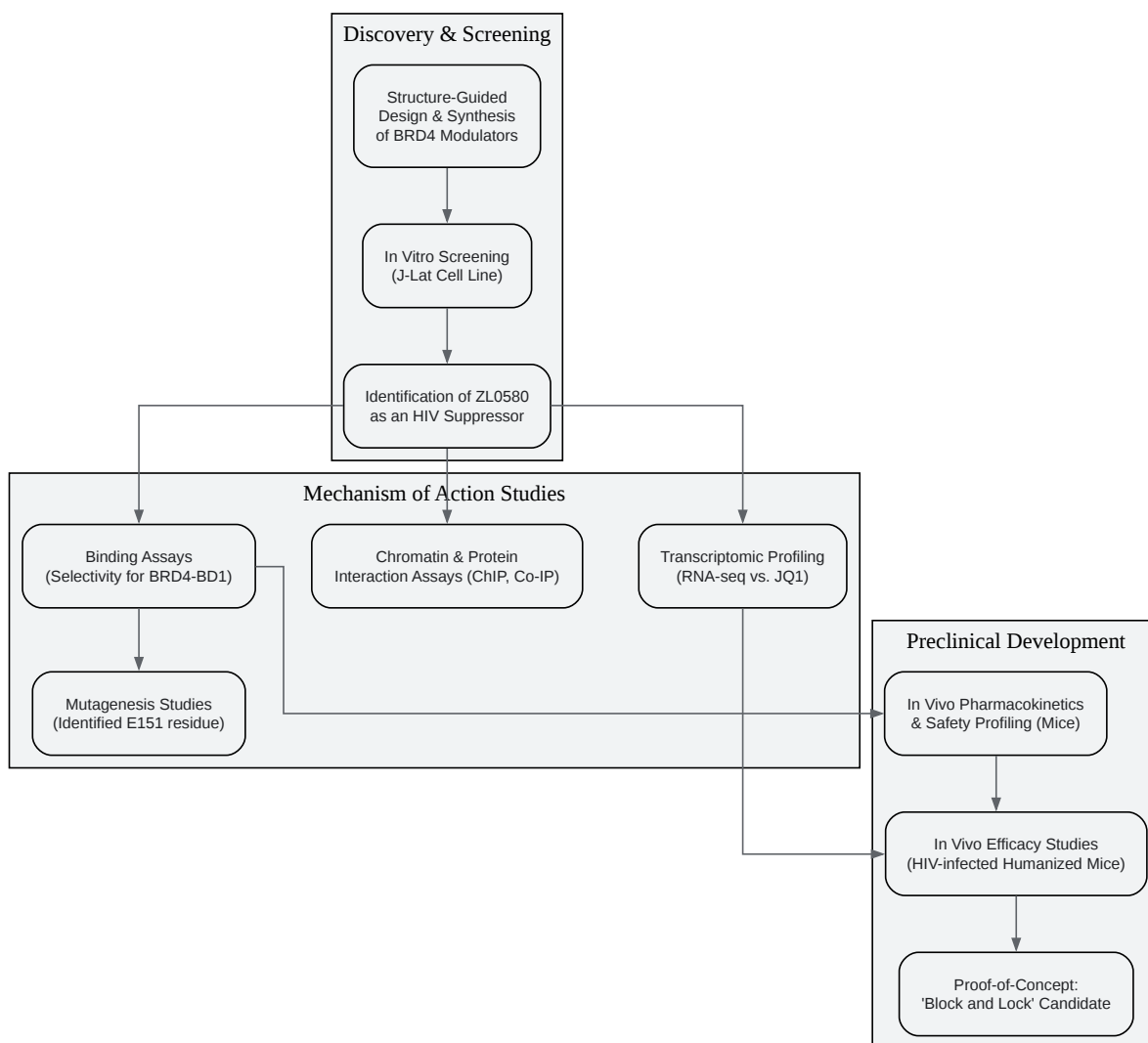
**ZL0580** is a first-in-class, selective small molecule modulator of the Bromodomain and Extra-Terminal (BET) family protein BRD4, which has emerged as a promising candidate for an HIV cure strategy known as "block and lock." Unlike pan-BET inhibitors such as JQ1 that activate HIV transcription, **ZL0580** was discovered to epigenetically suppress the virus. It selectively targets the first bromodomain (BD1) of BRD4 at a novel binding site, leading to the inhibition of HIV Tat-mediated transcription and the stabilization of a repressive chromatin state at the viral promoter. Preclinical studies in cell models and humanized mice have demonstrated its potent HIV suppressive activity, favorable pharmacokinetic profile, and a good safety margin. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and key experimental protocols related to **ZL0580**.

## Discovery of ZL0580

**ZL0580** was identified through a structure-guided drug design and screening effort aimed at discovering novel modulators of BRD4 for HIV therapy.<sup>[1][2]</sup> A library of proprietary small molecules was screened for activity on HIV transcription in the latently infected J-Lat T-cell line.<sup>[1]</sup> While many BRD4 inhibitors like JQ1 were known to activate latent HIV, the screen surprisingly identified **ZL0580** as a potent suppressor of PMA-induced HIV activation.<sup>[1][3]</sup> This unique activity profile distinguished it from other BET inhibitors and prompted its selection for

further development as a potential "block and lock" agent, designed to enforce durable HIV latency.<sup>[4]</sup><sup>[5]</sup>

## Logical Workflow: From Discovery to In Vivo Validation



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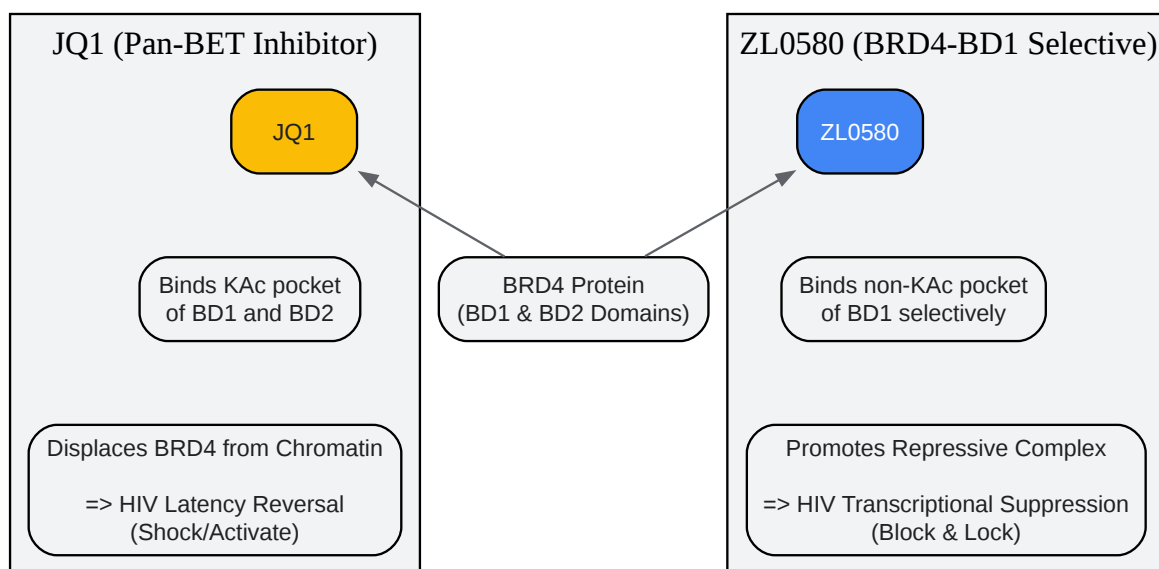
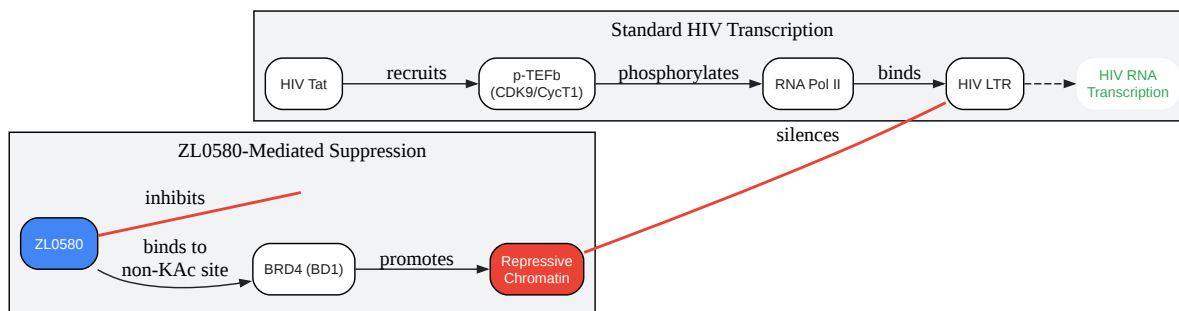
**Caption: ZL0580** Discovery and Development Workflow.

## Mechanism of Action

**ZL0580** exerts its HIV-suppressive effects through a multi-faceted mechanism centered on its unique interaction with BRD4.

- **Selective BRD4-BD1 Binding:** **ZL0580** selectively binds to the first bromodomain (BD1) of BRD4, with a reported IC<sub>50</sub> of 163 nM.<sup>[1][6][7]</sup> Molecular docking and mutagenesis studies revealed that it targets a novel, surface-exposed binding site distinct from the canonical acetyl-lysine (KAc) pocket where inhibitors like JQ1 bind.<sup>[8]</sup> This interaction is critically mediated by a hydrogen bond with the glutamic acid residue at position 151 (E151) of BRD4 BD1.<sup>[6][8]</sup>
- **Inhibition of Tat-Mediated Transcription:** The HIV Tat protein is essential for robust viral transcription, as it recruits the positive transcription elongation factor b (p-TEFb) complex to the viral long terminal repeat (LTR). **ZL0580** inhibits this process by disrupting the binding of Tat to CDK9 (a subunit of p-TEFb) and preventing transcriptional elongation.<sup>[2][3][8]</sup>
- **Epigenetic Repression:** **ZL0580** promotes the formation of a repressive chromatin structure at the HIV LTR.<sup>[3][7][8][9]</sup> Unlike JQ1, which displaces BRD4 from chromatin, **ZL0580** appears to enhance BRD4's binding at the HIV promoter, effectively outcompeting Tat and stabilizing a transcriptionally inert state.<sup>[1][2]</sup>

## Signaling Pathway: HIV Transcription and ZL0580 Inhibition



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Address: 3281 E Guasti Rd

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